

# 2-Hydroxy-5-methylbenzaldehyde: A Versatile Precursor in Organic Synthesis

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Compound of Interest		
Compound Name:	2-Hydroxy-5-methylbenzaldehyde	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Hydroxy-5-methylbenzaldehyde**, also known as 5-methylsalicylaldehyde, is an aromatic aldehyde with the chemical formula C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>.[1][2] Its unique structure, featuring a hydroxyl group and an aldehyde group ortho to each other on a toluene backbone, makes it a highly valuable and versatile precursor in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, leading to the synthesis of a wide array of heterocyclic compounds and other complex molecules with significant biological activities.[3] This guide provides a comprehensive overview of the applications of **2-Hydroxy-5-methylbenzaldehyde** as a precursor, with a focus on the synthesis of Schiff bases, coumarins, and chromones. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and development.

### **Physicochemical Properties**

A summary of the key physicochemical properties of **2-Hydroxy-5-methylbenzaldehyde** is provided in the table below.



Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[1][2]
Molecular Weight	136.15 g/mol	[1][4]
CAS Number	613-84-3	[1][2]
Appearance	Solid	[5]
Melting Point	54-57 °C	[5][6]
Boiling Point	217 °C	[5][6]
Synonyms	5-Methylsalicylaldehyde, 2,5- Cresotaldehyde	[1][2]

## **Core Applications in Organic Synthesis**

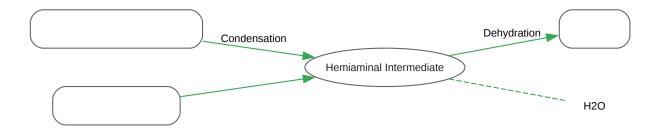
**2-Hydroxy-5-methylbenzaldehyde** serves as a key starting material for the synthesis of several classes of organic compounds, primarily through condensation reactions involving its aldehyde functionality and the reactivity of its phenolic hydroxyl group.

## **Synthesis of Schiff Bases**

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[7] Schiff bases derived from **2-Hydroxy-5-methylbenzaldehyde** are of particular interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[3][8] The hydroxyl group in the ortho position often plays a crucial role in their biological activity and chelating properties.[9]

The synthesis of Schiff bases from **2-Hydroxy-5-methylbenzaldehyde** is a straightforward condensation reaction.





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General synthesis of Schiff bases.

This protocol describes the synthesis of a Schiff base from **2-Hydroxy-5-methylbenzaldehyde** and an aromatic amine.

#### Materials:

- 2-Hydroxy-5-methylbenzaldehyde
- Substituted aniline (e.g., 4-aminoantipyrine)
- Ethanol
- Glacial acetic acid (catalyst)

#### Procedure:

- Dissolve **2-Hydroxy-5-methylbenzaldehyde** (1 mmol) in ethanol (20 mL) in a round-bottom flask.
- Add a solution of the substituted aniline (1 mmol) in ethanol (10 mL) to the flask.
- Add a few drops of glacial acetic acid as a catalyst.[7]
- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
- After completion, cool the reaction mixture to room temperature.



- The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
- The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.[10]

Compound	Starting Materials	Yield (%)	Melting Point (°C)	Spectroscopic Data ( <sup>1</sup> H NMR, IR)
4-((2-hydroxy-5-methylbenzyliden e)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one	2-Hydroxy-5- methylbenzaldeh yde, 4- aminoantipyrine	85	198-200	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm): 2.35 (s, 3H, Ar-CH <sub>3</sub> ), 3.20 (s, 3H, N- CH <sub>3</sub> ), 7.00-7.60 (m, 8H, Ar-H), 9.80 (s, 1H, CH=N), 11.50 (s, 1H, OH). IR (KBr, cm <sup>-1</sup> ): 3450 (O- H), 1640 (C=N), 1600 (C=C).

### **Synthesis of Coumarins**

Coumarins (2H-1-benzopyran-2-ones) are a class of lactones widely distributed in nature and possessing diverse pharmacological properties, including anticancer, anticoagulant, and anti-inflammatory activities.[2][11] **2-Hydroxy-5-methylbenzaldehyde** is a key precursor for substituted coumarins via reactions like the Knoevenagel condensation and the Pechmann condensation.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[12]





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### Knoevenagel condensation pathway.

#### Materials:

- · 2-Hydroxy-5-methylbenzaldehyde
- Diethyl malonate
- Piperidine (catalyst)
- Ethanol

#### Procedure:

- In a round-bottom flask, mix 2-Hydroxy-5-methylbenzaldehyde (10 mmol) and diethyl malonate (12 mmol).[13]
- Add a catalytic amount of piperidine (0.5 mL).[14]
- The reaction mixture can be heated under reflux in ethanol or subjected to microwave irradiation for a shorter reaction time.[13][14]
- Monitor the reaction by TLC.
- After completion, cool the mixture and pour it into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to neutralize the catalyst.
- The solid product is filtered, washed with water, and recrystallized from ethanol.



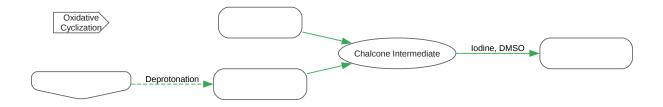
The Pechmann condensation is another important method for coumarin synthesis, involving the reaction of a phenol with a  $\beta$ -ketoester in the presence of an acid catalyst.[15][16]

Compound	Reaction Type	Yield (%)	Melting Point (°C)	Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
6- Methylcoumarin- 3-carboxylic acid	Knoevenagel Condensation	92	188-190	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , δ ppm): 2.40 (s, 3H, -CH <sub>3</sub> ), 7.30-7.80 (m, 3H, Ar-H), 8.65 (s, 1H, H-4), 13.0 (br s, 1H, -COOH). <sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ ppm): 20.5, 116.8, 118.5, 128.0, 130.2, 135.0, 148.5, 153.0, 160.5, 168.0. IR (KBr, cm <sup>-1</sup> ): 3100-2500 (O-H), 1725 (C=O, lactone), 1680 (C=O, acid), 1610 (C=C).

## **Synthesis of Chromones**

Chromones (4H-1-benzopyran-4-ones) are isomers of coumarins and also exhibit a wide range of biological activities.[17] A common route to chromones is the Baker-Venkataraman rearrangement followed by cyclization, or through a chalcone intermediate.[18] While less direct, **2-Hydroxy-5-methylbenzaldehyde** can be converted to the corresponding 2'-hydroxy-5'-methylacetophenone, a key intermediate for chromone synthesis.





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Chromone synthesis via a chalcone.

Step 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone This step is a prerequisite and does not directly involve **2-Hydroxy-5-methylbenzaldehyde** as the starting material for this specific pathway. However, it is a key intermediate that can be synthesized from p-cresol.

### Step 2: Synthesis of a Chalcone

- Dissolve 2'-Hydroxy-5'-methylacetophenone (10 mmol) and a suitable aromatic aldehyde (10 mmol) in ethanol.
- Add an aqueous solution of a strong base like potassium hydroxide.
- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Acidify the reaction mixture to precipitate the chalcone, which is then filtered and purified.

#### Step 3: Oxidative Cyclization to Chromone

- Reflux the synthesized chalcone in a solvent like DMSO with a catalyst such as iodine.
- The reaction leads to the formation of the chromone ring.
- The product is isolated and purified by crystallization.

## **Applications in Drug Development**

The derivatives synthesized from **2-Hydroxy-5-methylbenzaldehyde** have shown significant promise in the field of drug development.



- Antimicrobial Agents: Schiff bases derived from this precursor have demonstrated activity against various bacterial and fungal strains.[3][8] The presence of the hydroxyl group and the imine functionality are often crucial for their mechanism of action.
- Anticancer Agents: Coumarin derivatives synthesized using 2-Hydroxy-5-methylbenzaldehyde have been investigated for their cytotoxic effects against various cancer cell lines.[2][19][20] Their mechanisms of action often involve the induction of apoptosis.[2]

### Conclusion

**2-Hydroxy-5-methylbenzaldehyde** is a readily available and highly effective building block in organic synthesis. Its ability to participate in a variety of condensation and cyclization reactions makes it an indispensable precursor for the synthesis of biologically active Schiff bases, coumarins, and as a potential starting point for chromone derivatives. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging the synthetic potential of this versatile molecule for the development of novel compounds with therapeutic applications.

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